molecular formula C9H15Cl3N6 B15317287 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride

1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride

Cat. No.: B15317287
M. Wt: 313.6 g/mol
InChI Key: YYGXYIAWKUMVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole trihydrochloride is a heterocyclic compound featuring a fused triazolopyrazine core linked to a methyl-substituted pyrazole moiety. Its synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with carbonyl intermediates, followed by alkylation and acidification to form the trihydrochloride salt . Structural confirmation is achieved via ¹H NMR, IR spectroscopy, and LC-MS, with elemental analysis validating purity (>95%) . The compound’s trihydrochloride form enhances aqueous solubility, making it suitable for pharmacological screening.

Properties

Molecular Formula

C9H15Cl3N6

Molecular Weight

313.6 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;trihydrochloride

InChI

InChI=1S/C9H12N6.3ClH/c1-14-6-7(4-11-14)9-13-12-8-5-10-2-3-15(8)9;;;/h4,6,10H,2-3,5H2,1H3;3*1H

InChI Key

YYGXYIAWKUMVAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NN=C3N2CCNC3.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-pyrazine coreThe final step involves the addition of hydrochloric acid to form the trihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its anti-tumor activity and kinase inhibition properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival. The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting tumor cell proliferation .

Comparison with Similar Compounds

Key Structural Differences :

  • Core Heterocycle : The target compound’s [1,2,4]triazolo[4,3-a]pyrazine core distinguishes it from analogues with pyridine (e.g., ) or thiadiazine (e.g., ) fused systems.
  • Substituents : The methyl group at pyrazole N1 and trihydrochloride salt formation contrast with ethyl () or trifluoromethyl () substitutions in analogues.

Pharmacological Activity Comparison

Anticancer Potential

While the target compound’s cytotoxicity remains under investigation, analogues like 1-ethyl-3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}-1H-pyrazol-4-amine demonstrate predicted anticancer activity via PASS (Prediction of Activity Spectra for Substances) modeling . The pyridine-core analogue showed higher membrane stabilization but lower solubility than the trihydrochloride form .

Antimicrobial Activity

Triazolothiadiazine derivatives (e.g., ) exhibit broad-spectrum antibacterial and antifungal activity (MIC: 2–8 µg/mL against S. aureus and C. albicans). In contrast, the target compound’s azepine-expanded analogue () showed moderate antiviral activity (IC₅₀: 12 µM against influenza A).

Neuroprotective and Cardioprotective Effects

ω-(7-Substituted-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl) derivatives () demonstrated cerebroprotective and cardioprotective effects in rodent models, attributed to ROS scavenging. The target compound’s pyrazole-triazolopyrazine hybrid may share similar antioxidant mechanisms but requires validation.

Biological Activity

1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride is a complex organic compound notable for its unique structural characteristics and potential biological activities. This compound is classified under the category of heterocyclic compounds and has garnered attention in medicinal chemistry due to its promising applications in pharmaceuticals targeting various diseases.

  • Molecular Formula : C9H12N6
  • Molar Mass : 204.23 g/mol
  • CAS Number : 2044927-37-7

The compound's structure features a pyrazole ring and a triazolo-pyrazine moiety, contributing to its diverse biological activities.

1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride exhibits various biological activities primarily through its interaction with specific molecular targets. The primary target identified is the c-Met kinase, which plays a crucial role in cell growth and survival. By inhibiting c-Met kinase activity, this compound disrupts critical signaling pathways involved in tumor progression and metastasis.

Biological Effects

Research indicates that this compound demonstrates:

  • Antitumor Activity : Effective against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
  • Antiviral Properties : Potential applications in antiviral therapies have been suggested due to structural similarities with other antiviral agents.

Case Studies

Several studies have explored the biological activity of related compounds within the triazolo-pyrazine family. For instance:

  • Anticancer Activity : In vitro studies indicated that derivatives of 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride exhibited significant cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50 values ranging from 27.3 μM to 43.4 μM .
  • Structure-Activity Relationship (SAR) : A study on similar triazolo compounds revealed varying degrees of inhibitory activity towards thymidine phosphorylase and angiogenesis markers like VEGF and MMP-9 in cancer cells .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique biological profile of 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride:

Compound NameStructureNotable Properties
3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazineStructureAntiviral activity
TrazodoneC19H22ClN5OAntidepressant properties
1-MethylpyrazoleC4H6N2Used in agricultural applications

The distinct combination of triazolo and pyrazole structures in this compound may confer unique biological activities not observed in other similar compounds.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole trihydrochloride?

  • Methodological Answer : Two primary approaches are documented:

  • Carbonyldiimidazole-Mediated Cyclization : Reacting carboxylic acids with carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C, followed by reflux with hydrazinopyrazinones to form the triazolopyrazine core .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using azido precursors, copper sulfate, and sodium ascorbate in THF/water at 50°C, yielding triazole-pyrazole hybrids .
    • Key Considerations : Purity is ensured via recrystallization (DMFA/i-propanol) or flash chromatography (cyclohexane/ethyl acetate gradients) .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer : Multimodal characterization is employed:

  • 1H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.99–9.19 ppm in DMSO-d6) .
  • Elemental Analysis : Validates stoichiometry via combustion analysis .
  • Chromatography : HPLC confirms purity (>95%) using silica gel columns .

Advanced Research Questions

Q. What strategies optimize reaction conditions for higher yields in triazolopyrazine synthesis?

  • Methodological Answer : Key variables include:

  • Solvent Systems : Anhydrous DMFA minimizes side reactions in cyclization , while THF/water mixtures enhance CuAAC efficiency .
  • Catalyst Loading : Copper sulfate (0.2–0.3 equiv) with sodium ascorbate (1.0 equiv) balances catalytic activity and byproduct formation .
  • Temperature Control : Reflux (24 hours) for cyclization vs. 50°C for CuAAC .
    • Data-Driven Example : Increasing azido precursor equivalents (1.3–5.0 equiv) improves yields from 40% to 60% in click reactions .

Q. How can computational tools evaluate the pharmacokinetic properties of this compound?

  • Methodological Answer : The SwissADME platform predicts:

  • Lipophilicity : LogP values compared to reference drugs (e.g., celecoxib) .
  • Solubility : Aqueous solubility via consensus models, critical for in vitro assays .
  • Drug-Likeness : Compliance with Lipinski’s rules (e.g., molecular weight <500 Da, H-bond donors ≤5) .

Q. What biological targets are predicted for this compound via molecular docking?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) against PDB structures suggest:

  • 14-α-Demethylase Lanosterol (3LD6) : A fungal cytochrome P450 enzyme, with binding affinities (ΔG) correlated to antifungal activity .
  • Dipeptidyl Peptidase-4 (DPP-4) : Homology modeling based on ertugliflozin-triazolopyrazine analogs indicates competitive inhibition potential .

Contradictions and Resolutions

  • Synthetic Routes : While emphasizes carbonyldiimidazole-mediated cyclization, prioritize CuAAC. These are complementary, with the former suited for triazolopyrazinones and the latter for triazole-pyrazole hybrids.
  • Biological Targets : focuses on antifungal activity (14-α-demethylase), whereas highlights DPP-4 inhibition. Researchers should validate target specificity via enzyme assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.